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Introduction

SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11),
the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target
multiple HDAC isoforms and can lead to broad biological effects and toxicity, SIS17 offers a
targeted approach to dissect the specific functions of HDAC11.[1] Recent research has
revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over
10,000-fold more efficient than its deacetylase activity.[2][3] SIS17 specifically inhibits this
defatty-acylation function, with its primary known substrate being the mitochondrial enzyme
serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of
SHMT2, SIS17 impacts critical biological pathways, including innate immune signaling. This
guide provides an in-depth overview of the biological pathways affected by SIS17, supported
by quantitative data, detailed experimental methodologies, and visual diagrams of the
underlying molecular interactions.

Data Presentation
Quantitative Analysis of SIS17 Activity

The inhibitory activity of SIS17 has been quantified through in vitro enzymatic assays and
cellular experiments. The following tables summarize the key quantitative data regarding the
potency and selectivity of SIS17.
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Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11

Substrate IC50 (pM)
Myristoyl-H3K9 peptide 0.83[1]
Myristoyl-SHMT2 peptide 0.27[1]

Table 2: Selectivity Profile of SIS17 against Other HDAC Isoforms

HDAC Isoform Inhibition at 100 pM
HDAC1 No significant inhibition
HDACS8 No significant inhibition
HDAC4 No significant inhibition
SIRT1 No significant inhibition
SIRT2 No significant inhibition
SIRT3 No significant inhibition
SIRT6 No significant inhibition

Data derived from Son et al., 2019.[1]

Table 3: Cellular Activity of SIS17 on SHMT2 Acylation in MCF7 Cells

Relative SHMT2 Fatty Acylation Level

SIS17 Concentration (uM) (Fold Ch )
o ange

12.5 Increased
25.0 Significantly Increased
50.0 Significantly Increased

Data derived from Son et al., 2019.[1]
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Core Signaling Pathway Affected by SIS17

The primary biological pathway modulated by SIS17 is the HDAC11-SHMT2-Type | Interferon
(IFN) signaling axis.

HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups
from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a
mitochondrial enzyme that also has a cytosolic isoform.[2][4]

Role of SHMT2 in Type | Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is
critical for its ability to regulate the stability of the Type | Interferon Alpha Receptor 1 (IFNAR1).
[2][3] Fatty-acylated SHMT?2 interacts with the deubiquitinase USP2, which in turn
deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell

surface.

Effect of SIS17 on the Pathway: By inhibiting the defatty-acylase activity of HDAC11, SIS17
leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2
promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular
sensitivity to type | interferons and amplifying downstream interferon signaling.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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